4-Bromo-4-methyltetrahydropyran
Overview
Description
4-Bromo-4-methyltetrahydropyran is a chemical compound with the CAS Number: 66299-88-5 . It has a molecular weight of 179.06 . The IUPAC name for this compound is 4-bromo-4-methyltetrahydro-2H-pyran .
Molecular Structure Analysis
The InChI code for 4-Bromo-4-methyltetrahydropyran is 1S/C6H11BrO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 . This indicates that the compound has a cyclic structure with a bromine atom and a methyl group attached to the same carbon atom in the ring .Physical And Chemical Properties Analysis
4-Bromo-4-methyltetrahydropyran is a liquid at room temperature . It has a molecular weight of 179.05 . The compound should be stored in a refrigerator .Scientific Research Applications
Organic Reaction Solvent
4-Bromo-4-methyltetrahydropyran is a hydrophobic cyclic ether with potential for industrial applications . It has been reported to be a versatile organic reaction solvent .
Radical Reactions
This compound has been used in radical reactions, demonstrating its versatility in various types of organic reactions .
Grignard Reactions
Grignard reactions, which are a common method for forming carbon-carbon bonds, can also be performed using 4-Bromo-4-methyltetrahydropyran as a solvent .
Wittig Reactions
In Wittig reactions, which are used for the synthesis of alkenes from aldehydes or ketones, 4-Bromo-4-methyltetrahydropyran has been found to be an effective solvent .
Organometallic Reactions
The compound has been used in organometallic reactions, further demonstrating its broad applicability in organic synthesis .
Halogen-Metal Exchange Reactions
4-Bromo-4-methyltetrahydropyran has been used in halogen-metal exchange reactions, which are useful for the preparation of organometallic compounds .
Reduction and Oxidation Reactions
This compound has been used as a solvent in both reduction and oxidation reactions, highlighting its versatility .
Esterification and Amidation Reactions
4-Bromo-4-methyltetrahydropyran has been used in esterification and amidation reactions, which are key steps in the synthesis of a wide range of organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as oxanes . These are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms .
Mode of Action
It’s known that tetrahydropyrans are often used as intermediates in organic synthesis . They can participate in various chemical reactions, potentially interacting with different targets and inducing changes in their function .
Biochemical Pathways
As a tetrahydropyran derivative, it may be involved in reactions within organic synthesis
Result of Action
As a tetrahydropyran derivative, it may participate in various chemical reactions, potentially leading to diverse molecular and cellular effects .
properties
IUPAC Name |
4-bromo-4-methyloxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCMUULWVOAVEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10792606 | |
Record name | 4-Bromo-4-methyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10792606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66299-88-5 | |
Record name | 4-Bromo-4-methyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10792606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.